N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2OS/c1-7-5-8(12)6-13-10(7)14-11(15)9-3-2-4-16-9/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPYXHUOSRLSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=CC=CS2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:
Iodination of 3-methylpyridine: The starting material, 3-methylpyridine, is iodinated using iodine and an oxidizing agent such as nitric acid to obtain 5-iodo-3-methylpyridine.
Formation of the carboxamide group: The iodinated pyridine is then reacted with thiophene-2-carboxylic acid in the presence of a coupling reagent like titanium tetrachloride and a base such as pyridine to form the desired carboxamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like tripotassium phosphate in solvents such as 1,4-dioxane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide with key analogues, focusing on structural variations, synthetic pathways, and biological activities.
Substituent Effects on the Pyridine Ring
Compound A : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (from )
- Structural Difference : Bromine at the pyridine 5-position and methyl at the 4-position vs. iodine (5-position) and methyl (3-position) in the target compound.
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling (80% yield) using Pd(PPh₃)₄ catalyst .
Compound B : 5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide (from )
- Structural Difference : Nitro group (electron-withdrawing) on thiophene vs. iodine (electron-withdrawing but polarizable) on pyridine in the target compound.
- Activity : Nitro-substituted analogues are associated with narrow-spectrum antibacterial activity, suggesting that electronic effects on the thiophene ring critically influence biological interactions .
Substituent Effects on the Thiophene Ring
Compound C : 4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (from )
- Structural Difference : Bromine at thiophene 4-position vs. unsubstituted thiophene in the target compound.
- Activity : Demonstrates significant cytotoxic and cytostatic effects, highlighting the impact of halogenation on anticancer activity .
Compound D: N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (from )
- Structural Difference : Extended sulfur-containing side chain vs. simple pyridine linkage in the target compound.
- Relevance : The thioether moiety may enhance membrane permeability or metal-binding capacity, suggesting divergent applications compared to the target compound .
Antibacterial Activity :
Anticancer Activity :
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Reactivity/Bioactivity
Biological Activity
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features both pyridine and thiophene rings, with an iodine atom and a methyl group on the pyridine ring. Its molecular formula is , and it has a molecular weight of 328.11 g/mol. The presence of the iodine atom is significant as it influences the compound's reactivity and biological activity, potentially enhancing its interaction with biological targets through mechanisms such as halogen bonding .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 3.90 |
| Methicillin-resistant S. aureus (MRSA) | <1 |
| Escherichia coli | Inactive |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including DLD1 (colorectal adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8.5 |
| DLD1 | 10.0 |
| HepG2 | 12.0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation, thereby slowing down tumor growth.
- Receptor Modulation : It may modulate receptor activity, affecting pathways critical for cell survival and proliferation.
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers, such as caspase activation, indicating its potential role in promoting programmed cell death in cancer cells .
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MRSA : A study demonstrated that this compound effectively inhibited MRSA growth at concentrations significantly lower than traditional antibiotics, suggesting a novel approach to combat antibiotic resistance .
- Anticancer Efficacy : In another study focusing on HeLa cells, the compound was shown to induce apoptosis through mitochondrial pathways, with flow cytometry confirming increased necrotic cell populations post-treatment .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Molecule A) | Value (Molecule B) |
|---|---|---|
| Dihedral angle (pyridine-thiophene) | 13.53° | 8.50° |
| C=O bond length | 1.221 Å | 1.219 Å |
| Space group | P2₁/c | P2₁/c |
| Reference |
Q. Table 2: Biological Activity Comparison
| Derivative | Target IC₅₀ (µM) | Cell Line |
|---|---|---|
| 5-Iodo analog | 12.0 ± 1.5 | HeLa |
| 5-Bromo analog | 18.3 ± 2.1 | HeLa |
| Unsubstituted parent | >100 | HeLa |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
